molecular formula C4H7NaO4S B13201771 Sodium 1-methoxy-1-oxopropane-2-sulfinate

Sodium 1-methoxy-1-oxopropane-2-sulfinate

Cat. No.: B13201771
M. Wt: 174.15 g/mol
InChI Key: RMWOHRATWTZCTA-UHFFFAOYSA-M
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Description

Sodium 1-methoxy-1-oxopropane-2-sulfinate is an organosulfur compound with the molecular formula C4H7NaO4S. It is known for its versatility in various chemical reactions and applications. This compound is often used as a reagent in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methoxy-1-oxopropane-2-sulfinate typically involves the reaction of 3-methoxy-1-propanone with sodium bisulfite under basic conditions. The reaction proceeds as follows: [ \text{CH}_3\text{OCH}_2\text{COCH}_3 + \text{NaHSO}_3 \rightarrow \text{CH}_3\text{OCH}_2\text{COCH}_2\text{SO}_3\text{Na} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pH, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-methoxy-1-oxopropane-2-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products:

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted organosulfur compounds

Scientific Research Applications

Sodium 1-methoxy-1-oxopropane-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonates, sulfides, and other organosulfur compounds.

    Biology: It is used in biochemical studies to investigate the role of sulfinates in biological systems.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 1-methoxy-1-oxopropane-2-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium p-toluenesulfinate
  • Sodium triflinate

Comparison: Sodium 1-methoxy-1-oxopropane-2-sulfinate is unique due to its methoxy group, which imparts different reactivity compared to other sulfinates. This makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective.

Properties

Molecular Formula

C4H7NaO4S

Molecular Weight

174.15 g/mol

IUPAC Name

sodium;1-methoxy-1-oxopropane-2-sulfinate

InChI

InChI=1S/C4H8O4S.Na/c1-3(9(6)7)4(5)8-2;/h3H,1-2H3,(H,6,7);/q;+1/p-1

InChI Key

RMWOHRATWTZCTA-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)OC)S(=O)[O-].[Na+]

Origin of Product

United States

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